molecular formula C10H13NO2 B2626462 Methyl 4-[(methylamino)methyl]benzoate CAS No. 70785-70-5

Methyl 4-[(methylamino)methyl]benzoate

Cat. No. B2626462
CAS RN: 70785-70-5
M. Wt: 179.219
InChI Key: JAUCAJFRFIPWIZ-UHFFFAOYSA-N
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Description

“Methyl 4-[(methylamino)methyl]benzoate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as an ester of benzoic acid .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[(methylamino)methyl]benzoate” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .


Physical And Chemical Properties Analysis

“Methyl 4-[(methylamino)methyl]benzoate” has a molecular weight of 215.68 . It is a powder at room temperature . The melting point is between 214-217 degrees Celsius .

Scientific Research Applications

Antibacterial Activities

A study explored the synthesis of new methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and assessed their antibacterial activity against different bacterial strains. Some derivatives showed potent inhibitory activity, indicating potential as antibacterial agents (Murthy et al., 2011).

Synthesis and Pharmaceutical Applications

Methyl 4-[(methylamino)methyl]benzoate has been used in the synthesis of various compounds with potential pharmaceutical applications. For instance, it was involved in the synthesis of d-forosamine, a key component in antibiotics (Baer & Hanna, 1981). Another study synthesized Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, indicating its role in the synthesis of therapeutic compounds (Jian-she, 2009).

Chemical Synthesis and Analysis

Methyl 4-[(methylamino)methyl]benzoate is used in various organic syntheses. A study demonstrated its use in the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, a compound with potential in pharmaceutical intermediates and organic chemistry (Popovski, Mladenovska, & Panovska, 2010).

Material Science and Crystallography

Research on methyl 4-(cyclohexylaminocarbonyl)benzoate, a related compound, involved studying its crystallization and molecular structure, relevant in materials science (Jones & Kuś, 2004). Additionally, the growth and properties of methyl 4-hydroxybenzoate crystals were investigated, which is important for understanding the material characteristics of such compounds (Vijayan et al., 2003).

Chemical Reactions and Catalysis

Methyl benzoate, a related compound, has been studied in various chemical reactions. For example, its reaction with NH3 was investigated, providing insights into catalytic processes and chemical synthesis (Wali et al., 1998).

Insecticidal and Larvicidal Properties

Methyl benzoate has been explored for its larvicidal activity against mosquitoes, showcasing its potential in pest control and environmental health (Mostafiz et al., 2022).

Anti-Cancer Research

Novel derivatives of Methyl 4-[(methylamino)methyl]benzoate have been synthesized and evaluated as potential anti-proliferative agents in cancer research, suggesting its applicability in developing new anti-cancer drugs (Soni et al., 2015).

Future Directions

“Methyl 4-[(methylamino)methyl]benzoate” has potential applications in the preparation of a novel hepatitis C virus (HCV) helicase inhibitor . This suggests that it could be used in the development of new antiviral drugs.

properties

IUPAC Name

methyl 4-(methylaminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCAJFRFIPWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(methylamino)methyl]benzoate

Synthesis routes and methods I

Procedure details

Methyl 4-(bromomethyl)benzoate was dissolved in methylamine ethanol solution and the mixture was stirred at reflux for 3 hr. The mixture was condensed under vacuum and poured into ethyl acetate and filtered. The cake was dried to get methyl 4-((methylamino)methyl)benzoate (2.5 g, 74.4%), LC-MS (ESI) m/e 180 [M+1]−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylamine ethanol
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.13 g of NaH at 60% in oil, and then 2.35 ml of methyl iodide are added to a solution of 5 g of methyl 4-[[(tert-butoxycarbonyl)amino]methyl]benzoate in 150 ml of THF and the mixture is left to stir at AT overnight. The reaction mixture is concentrated under vacuum, the residue is taken up with a water/ice mixture, the mixture is extracted with EtOAc, the organic phase is dried over Na2SO4, and the solvent is evaporated off under vacuum. The residue is taken up with 80 ml of 2N hydrochloric ether, 1 ml of water is added, and the mixture is left to stir at AT overnight. The reaction mixture is concentrated under vacuum, the residue is taken up with a 5% NaHCO3 solution, the mixture is extracted with DCM, the organic phase is dried over Na2SO4, and the solvent is evaporated off under vacuum. 2.2 g of the expected compound are obtained.
Name
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Citations

For This Compound
4
Citations
C Robson, MA Meek, JD Grunwaldt… - Journal of medicinal …, 1997 - ACS Publications
Twelve novel 2,4-diamino-5-(4‘-benzylamino)- and 2,4-diamino-5-[4‘-(N-methylbenzylamino)-3‘-nitrophenyl]-6-ethylpyrimidines bearing 4-substituents on the benzylamino or N-…
Number of citations: 41 pubs.acs.org
G He, Z Li, M Zhang, Z Li, Y Wang, F Zhao, Y Wang… - Bioorganic …, 2022 - Elsevier
Specific HDAC6 inhibitors (HDAC6is) simultaneously harboring anti-proliferative and immunomodulatory properties may prohibit tumor progression via intrinsic and immune driven …
Number of citations: 1 www.sciencedirect.com
HY Chae, SY Park, S Jha, SK Gupta, M Kim… - European Journal of …, 2022 - Elsevier
HDAC6 and Hsp90, existing as a cytosolic complex play an important role in maintaining the protein homeostasis. The interplay of HDAC6 and Hsp90 has attracted wide attention due …
Number of citations: 6 www.sciencedirect.com
B Laleu, Y Akao, A Ochida, S Duffy… - Journal of medicinal …, 2021 - ACS Publications
A phenotypic high-throughput screen allowed discovery of quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. Structure–activity relationship studies led to …
Number of citations: 9 pubs.acs.org

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